molecular formula C15H12ClF3N2O B2629972 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 897540-69-1

1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea

Katalognummer: B2629972
CAS-Nummer: 897540-69-1
Molekulargewicht: 328.72
InChI-Schlüssel: FBIJTLBDZOLRSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea is a chemical compound with the CAS Number 897540-69-1 and a molecular formula of C 15 H 12 ClF 3 N 2 O . It belongs to the class of diarylurea derivatives, a scaffold recognized in medicinal chemistry for its ability to form hydrogen bond interactions with biological targets, making it a valuable template in drug discovery . While the specific biological profile of this compound requires further investigation, related arylurea structures have demonstrated significant research potential in various areas. Urea-based compounds are frequently explored as antiproliferative agents against cancer cell lines and as inhibitors of key inflammatory pathways, such as the NLRP3 inflammasome . The diarylurea moiety is a key structural feature in several kinase inhibitors and other targeted therapies, underlining its importance in pharmaceutical research . Researchers value this chemical structure for its potential to interact with a diverse range of enzymes and receptors. This product is intended for research purposes and analytical applications. It is provided "For Research Use Only". Not for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c16-13-7-2-1-4-10(13)9-20-14(22)21-12-6-3-5-11(8-12)15(17,18)19/h1-8H,9H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJTLBDZOLRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-chlorobenzylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea has been evaluated for its antiproliferative activity against various cancer cell lines. Notably, derivatives of this compound have shown promising results in inhibiting the growth of cancer cells, particularly in lung (A549) and colorectal (HCT-116) cancer models.

  • Case Study : A study demonstrated that related compounds exhibited IC50 values ranging from 2.39 μM to 3.90 μM against A549 and HCT-116 cell lines, respectively, indicating significant anticancer activity comparable to established treatments like sorafenib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the phenyl rings and the urea moiety have been investigated to enhance biological activity while minimizing toxicity.

Modification Effect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity and potency
Substitution on the chlorophenylAlters binding affinity to target enzymes

Toxicity Studies

Toxicity assessments have shown that certain derivatives maintain cellular viability at higher concentrations. For instance, in vitro studies using Vero cells indicated that the compounds exhibited minimal cytotoxicity at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .

Wirkmechanismus

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Halogen and Trifluoromethyl Substitutions

  • 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea (): Structural Difference: Replaces the benzyl group with a benzyloxy linker and adds a 4-methyl group.
  • 1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea () :
    • Structural Difference : Substitutes bromine for chlorine at the 4-position on the trifluoromethylphenyl ring.
    • Impact : Bromine’s larger atomic radius may enhance steric hindrance, affecting binding to targets like kinases or receptors .

Pyridine- and Thiazole-Containing Ureas

  • Compound 83 (1-[3-(Trifluoromethyl)phenyl]urea) (): Structural Difference: Lacks the 2-chlorobenzyl group but retains the 3-(trifluoromethyl)phenyl moiety.
  • Compound 11e () :
    • Structure : 1-(3-(Trifluoromethyl)phenyl)-3-(4-(thiazole-piperazine)phenyl)urea.
    • Impact : The thiazole-piperazine side chain improves solubility and may enhance interaction with intracellular targets like kinases .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data on Urea Derivatives

Compound Name Molecular Weight (g/mol) Yield (%) Key Biological Activity Reference
Target Compound* ~315.7 N/A Hypothesized anticancer activity -
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea 369.8 N/A Not reported
Compound 83 () ~300.3 N/A Antiproliferative (MCF-7 cells)
Compound 11e () 534.1 86.7% Not explicitly stated
1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea () 350.8 80–96% Anti-tuberculosis potential

*Calculated based on molecular formula.

Key Observations:

  • Yield : Heptyl-substituted ureas () show higher synthetic efficiency (80–96%) compared to thiazole-containing analogs (~85–88%) .
  • Bioactivity : Trifluoromethylphenyl groups correlate with anticancer activity (), while alkyl chains (e.g., heptyl) may optimize pharmacokinetics for antimicrobial applications .

Substituent Position and Electronic Effects

  • 3-(Trifluoromethyl)phenyl vs.
  • Chlorine Substitution :
    • 2-Chloro substituents (target compound) may enhance aromatic stacking interactions compared to 3-chloro or 4-chloro analogs ().

Biologische Aktivität

1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article will explore its biological activity, supported by various studies and data.

Chemical Structure

The chemical formula of this compound is C20H21ClF3N3OC_{20}H_{21}ClF_{3}N_{3}O. Its structure includes a chlorophenyl group and a trifluoromethyl group, both of which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing urea moieties, especially those with trifluoromethyl substitutions, exhibit significant biological activities. The trifluoromethyl group enhances lipophilicity and bioavailability, contributing to improved pharmacological profiles.

Antibacterial Activity

A study highlighted the synthesis of novel urea derivatives, including those with trifluoromethyl groups, which showed promising antibacterial properties against resistant strains of bacteria. The presence of the trifluoromethyl group was found to increase the potency of these compounds significantly .

Anticancer Activity

The anticancer potential of urea derivatives has been documented extensively. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation . This property is particularly relevant in the development of treatments for various cancers.

Data Summary

The following table summarizes key findings related to the biological activity of similar urea derivatives:

Compound NameActivity TypeMechanism of ActionReference
Urea Derivative AAntibacterialInhibition of cell wall synthesis
Urea Derivative BAnticancerInduction of ROS leading to apoptosis
This compoundAntibacterial & AnticancerEnhanced lipophilicity and bioavailability

Case Studies

  • Antibacterial Efficacy : A recent study evaluated a series of urea derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds had a higher efficacy against Gram-positive bacteria compared to their non-trifluorinated counterparts, suggesting that the trifluoromethyl group plays a crucial role in enhancing antibacterial activity .
  • Anticancer Mechanisms : Another investigation focused on the mechanism by which urea derivatives induce apoptosis in cancer cells. The study demonstrated that these compounds activate specific pathways leading to increased ROS production, ultimately resulting in cell death. This finding underscores the therapeutic potential of this compound in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted phenyl isocyanates and amines. For example, coupling 2-chlorobenzylamine with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions in dichloromethane at 0–5°C yields the target compound. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>98%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency .
  • Key Data :

  • Typical yield: 65–75% .
  • Retention time (HPLC): ~12.3 min under isocratic conditions .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 confirm substituent positions (e.g., trifluoromethyl singlet at δ ~122 ppm in 13^13C NMR) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea NH···O interactions) .
  • Thermal analysis : TGA/DSC to assess decomposition temperature (expected >250°C) .
    • Computational tools : DFT calculations (B3LYP/6-31G*) predict electronic properties and dipole moments relevant to solubility .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to enzymes like cyclooxygenase-2 or kinases. For example, the trifluoromethyl group enhances hydrophobic interactions in active sites. Validate via competitive inhibition assays (IC50 determination) and SPR for binding kinetics .
  • Contradiction Note : Some studies report conflicting IC50 values (e.g., 2.5 µM vs. 5.8 µM for COX-2), possibly due to assay conditions (e.g., pH, solvent DMSO%) .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer :

Standardize assays : Use consistent cell lines (e.g., HeLa vs. HEK293) and solvent controls (DMSO ≤0.1%).

Dose-response validation : Repeat experiments with triplicate technical and biological replicates.

Off-target profiling : Screen against related targets (e.g., kinase panels) to identify selectivity issues .

Q. What environmental fate and ecotoxicological risks are associated with this compound?

  • Methodological Answer :

  • Degradation studies : Hydrolysis at pH 7.4 (half-life >30 days) suggests environmental persistence. Photolysis under UV light (λ = 254 nm) accelerates breakdown .
  • Ecotoxicology : Acute toxicity in Daphnia magna (48h LC50 = 1.2 mg/L) indicates moderate aquatic risk. Use OECD Test Guideline 202 for standardized assessment .

Experimental Design Considerations

Q. How to design a study evaluating structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

Variation points : Synthesize analogs with substituents on the chlorophenyl (e.g., -CF3, -OCH3) and trifluoromethylphenyl groups.

Assay selection : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and target-specific inhibition.

Statistical analysis : Use PCA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :

  • Sample prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) improves recovery (>85%).
  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 355 → 238 for quantification). Matrix effects (ion suppression) are minimized using deuterated internal standards .

Theoretical Framework Integration

Q. How to link research on this compound to broader chemical biology theories?

  • Methodological Answer : Frame studies using the "lock-and-key" model for enzyme inhibition or "molecular mimicry" for receptor antagonism. For example, the urea moiety mimics peptide bonds in protease substrates, enabling competitive inhibition .

Q. What computational models predict its ADMET properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME for bioavailability (LogP ~3.2, high GI absorption) and BOILED-Egg model for blood-brain barrier penetration (predicted low).
  • Toxicity : ProTox-II predicts hepatotoxicity risk (Probability = 0.72) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.